molecular formula C15H19N5O4S B2401701 3-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 1207009-71-9

3-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one

Cat. No. B2401701
M. Wt: 365.41
InChI Key: LVOYQHLEMJSQPK-UHFFFAOYSA-N
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Description

The compound “3-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one” is a chemical with the molecular formula C16H21N5O4S. It has an average mass of 379.434 Da and a monoisotopic mass of 379.131439 Da .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes a piperazine ring which is a common feature in many pharmaceuticals .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 614.6±65.0 °C at 760 mmHg, and a flash point of 325.5±34.3 °C. It has 9 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds. Its polar surface area is 111 Å2 .

Scientific Research Applications

Cytochrome P450 Enzyme Involvement

One study focused on the oxidative metabolism of a novel antidepressant, where the compound was metabolized to various metabolites, indicating the involvement of cytochrome P450 enzymes. This research provides insights into the metabolic pathways and potential drug interactions of related compounds (Hvenegaard et al., 2012).

Antimicrobial and Antitubercular Activity

Several derivatives have shown significant antimicrobial and antitubercular activities. For example, novel sulfonamide derivatives incorporating piperazine showed appreciable inhibition against carbonic anhydrase isoforms, indicating their potential as unconventional anticancer drugs targeting hypoxia-induced isoforms (Havránková et al., 2018). Additionally, other derivatives exhibited potent antimycobacterial activities against Mycobacterium tuberculosis strains, suggesting their potential in treating tuberculosis (Naidu et al., 2016).

Antioxidant Properties

Some derivatives have been investigated for their antioxidant properties, indicating their potential in combating oxidative stress-related diseases (Rindhe et al., 2011).

Sulfonamide-Sulfonimide Tautomerism

Research on sulfonamide-1,2,4-triazine derivatives highlighted the sulfonamide-sulfonimide tautomerism, showcasing the structural and functional diversity of these compounds and their relevance in chemical and pharmaceutical research (Branowska et al., 2022).

properties

IUPAC Name

3-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4S/c1-25(23,24)19-10-8-18(9-11-19)14(21)6-7-20-15(22)12-4-2-3-5-13(12)16-17-20/h2-5H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOYQHLEMJSQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one

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